1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O2/c1-9-24-16(17(28)25-11-5-3-4-10(6-11)18(21,22)23)26-27(9)14-8-15(29-2)13(20)7-12(14)19/h3-8H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOZJVHERCMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring substituted with various functional groups, including dichloro and trifluoromethyl moieties. These substitutions are significant as they can influence the biological activity and pharmacokinetics of the compound.
Biological Activity Overview
The biological activity of triazole derivatives is well-documented, with many studies highlighting their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific compound has shown promising results in several areas:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against species like Candida and Aspergillus. The presence of the 2,4-dichloro-5-methoxyphenyl group may enhance this activity due to its electron-withdrawing effects that stabilize the triazole ring.
- Anticancer Potential : Preliminary studies indicate that compounds with similar triazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, related triazole derivatives have been shown to induce apoptosis in breast cancer cells (IC50 values ranging from 6.2 μM to 43.4 μM) .
- Anti-inflammatory Effects : Triazoles often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Inhibitory activity against COX-1 and COX-2 has been observed in related compounds .
Pharmacological Screening
A series of pharmacological tests have been conducted to evaluate the biological activities of this compound:
- Antinociceptive Activity : In animal models, the compound demonstrated significant pain-relieving effects comparable to standard analgesics like aspirin.
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using MTT assays to determine its IC50 values. Results indicated potent cytotoxicity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.
- Mechanism of Action : Studies suggest that the mechanism may involve the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- A study involving a series of 1,2,4-triazole derivatives showed that modifications at various positions significantly affected their cytotoxicity against cancer cells .
- Another investigation focused on the synthesis of new triazole compounds that demonstrated enhanced antimicrobial activity compared to existing treatments .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Research Findings
Substituent Effects on Binding Affinity: The 2,4-dichloro-5-methoxyphenyl group in the target compound likely provides stronger hydrophobic interactions compared to the 2-ethoxyphenyl group in or the 3-chloro-4-methylphenyl group in . The trifluoromethyl group in the target compound and Razaxaban enhances metabolic stability by resisting cytochrome P450 oxidation, a critical advantage over dimethyl-substituted analogs like .
Core Structure Influence: 1,2,4-Triazole (target compound) vs. For example, 1,2,4-triazoles are often used in antifungal agents, while 1,2,3-triazoles are common in kinase inhibitors . Pyrazole (Razaxaban ) vs. Triazole: Pyrazole-based compounds like Razaxaban exhibit higher specificity for serine proteases (e.g., factor Xa), whereas triazoles are more versatile in modulating diverse targets.
Pharmacokinetic Considerations: The target compound’s methoxy group may improve solubility compared to the chloro and methyl substituents in , reducing aggregation in aqueous environments.
Contradictions and Limitations
- While Razaxaban and the target compound share a trifluoromethyl group, their core structures (pyrazole vs. triazole) likely target distinct biological pathways. Direct efficacy comparisons are unavailable.
- Evidence lacks explicit data on the target compound’s synthesis or biological activity, necessitating extrapolation from structural analogs.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy, trifluoromethyl groups) and confirm regioselectivity of the triazole ring. For example, the methoxy proton at δ 3.8–4.0 ppm and CF₃ group at δ 120–125 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazole cleavage .
- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How can researchers resolve contradictions in reported biological activities of similar triazole derivatives?
Advanced Research Question
Contradictions often arise from:
- Substituent Effects : Minor structural changes (e.g., chloro vs. methoxy groups) alter binding affinity. Compare IC₅₀ values across analogs .
- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, consistent cell lines) to reduce variability .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via competitive binding assays .
Example : A 2023 study found that electron-withdrawing groups (e.g., CF₃) enhance kinase inhibition, while methoxy groups reduce solubility, impacting bioavailability .
What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
Systematic Substituent Variation : Synthesize analogs with modified aryl rings (e.g., replacing dichloro with fluorophenyl) and assess bioactivity .
Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with targets like protein kinases or microbial enzymes .
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (Gaussian, ORCA) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for yield improvement .
- In Silico Solvent Screening : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates .
Case Study : ICReDD reduced reaction development time by 60% using computational-experimental feedback loops .
What strategies mitigate common impurities during synthesis?
Basic Research Question
- By-Product Analysis : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to detect unreacted aniline or triazole intermediates .
- Purification : Use preparative HPLC with C18 columns (gradient: 30–70% acetonitrile in water) to separate carboxamide isomers .
- Stability Testing : Store the compound under inert gas (N₂) at -20°C to prevent hydrolysis of the trifluoromethyl group .
How can molecular dynamics (MD) simulations elucidate target interactions?
Advanced Research Question
Docking : Predict binding poses with kinases (e.g., EGFR) using Glide or GOLD .
MD Simulations (NAMD/GROMACS) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of hydrogen bonds with catalytic lysine residues .
Free Energy Calculations : Compute binding affinities (MM/PBSA) to correlate with experimental IC₅₀ values .
Key Finding : The trifluoromethyl group enhances hydrophobic interactions in ATP-binding pockets, while the dichloro substituent improves selectivity .
What are the solubility and formulation challenges for in vivo studies?
Basic Research Question
- Solubility Screening : Test in PEG-400, DMSO, or cyclodextrin solutions (achieve >1 mg/mL for IP/IV dosing) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability in rodent models .
- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
